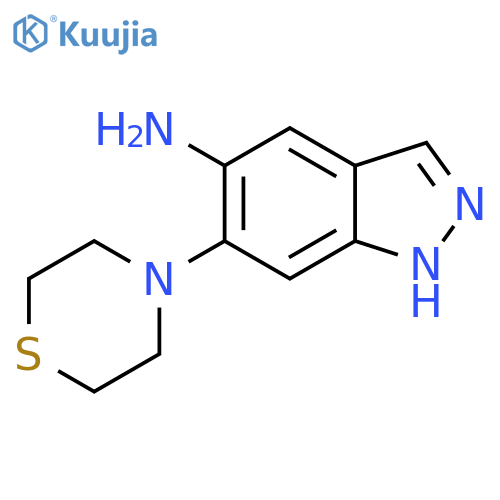Cas no 1690827-74-7 (6-(thiomorpholin-4-yl)-1H-indazol-5-amine)

6-(thiomorpholin-4-yl)-1H-indazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 6-(thiomorpholin-4-yl)-1H-indazol-5-amine
- EN300-1652878
- 1690827-74-7
-
- インチ: 1S/C11H14N4S/c12-9-5-8-7-13-14-10(8)6-11(9)15-1-3-16-4-2-15/h5-7H,1-4,12H2,(H,13,14)
- InChIKey: IBMLKJUNQJBJAF-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C2C=C3C(C=NN3)=CC=2N)CC1
計算された属性
- せいみつぶんしりょう: 234.09391764g/mol
- どういたいしつりょう: 234.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
6-(thiomorpholin-4-yl)-1H-indazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1652878-0.05g |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 0.05g |
$624.0 | 2023-06-04 | ||
| Enamine | EN300-1652878-0.25g |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 0.25g |
$683.0 | 2023-06-04 | ||
| Enamine | EN300-1652878-1.0g |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 1g |
$743.0 | 2023-06-04 | ||
| Enamine | EN300-1652878-100mg |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 100mg |
$804.0 | 2023-09-21 | ||
| Enamine | EN300-1652878-2500mg |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 2500mg |
$1791.0 | 2023-09-21 | ||
| Enamine | EN300-1652878-1000mg |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 1000mg |
$914.0 | 2023-09-21 | ||
| Enamine | EN300-1652878-50mg |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 50mg |
$768.0 | 2023-09-21 | ||
| Enamine | EN300-1652878-2.5g |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 2.5g |
$1454.0 | 2023-06-04 | ||
| Enamine | EN300-1652878-0.1g |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 0.1g |
$653.0 | 2023-06-04 | ||
| Enamine | EN300-1652878-5.0g |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine |
1690827-74-7 | 5g |
$2152.0 | 2023-06-04 |
6-(thiomorpholin-4-yl)-1H-indazol-5-amine 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
6-(thiomorpholin-4-yl)-1H-indazol-5-amineに関する追加情報
6-(Thiomorpholin-4-yl)-1H-indazol-5-amine: A Comprehensive Overview
6-(Thiomorpholin-4-yl)-1H-indazol-5-amine, also known by its CAS number 1690827-74-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of indazoles, which are heterocyclic aromatic compounds with a fused benzene and pyrrole ring. The presence of a thiomorpholine substituent at the 6-position and an amine group at the 5-position introduces unique chemical properties and potential biological activities.
The structure of 6-(Thiomorpholin-4-yl)-1H-indazol-5-amine is characterized by a rigid indazole core, which is known for its stability and ability to form hydrogen bonds. The thiomorpholine ring, a six-membered sulfur-containing heterocycle, adds flexibility and potential for interactions with biological targets. This combination makes the compound a promising candidate for various applications in drug discovery and material science.
Recent studies have highlighted the importance of indazole derivatives in medicinal chemistry. For instance, research published in the Journal of Medicinal Chemistry demonstrated that indazole-based compounds exhibit potent anti-inflammatory and antioxidant properties. The incorporation of a thiomorpholine group in 6-(Thiomorpholin-4-yl)-1H-indazol-5-amine further enhances its ability to interact with cellular targets, making it a valuable compound for exploring novel therapeutic strategies.
In terms of synthesis, 6-(Thiomorpholin-4-yl)-1H-indazol-5-amine can be prepared through a variety of methods, including condensation reactions and coupling techniques. One common approach involves the reaction of an indazole derivative with a thiomorpholine precursor under specific conditions to form the desired product. The optimization of these synthetic routes has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability.
The biological activity of 6-(Thiomorpholin-4-yl)-1H-indazol-5-amine has been extensively studied in vitro and in vivo models. Preclinical data suggest that this compound exhibits selective inhibition against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings have sparked interest in its potential application as a lead compound for developing treatments for Alzheimer's disease.
Beyond its pharmacological applications, 6-(Thiomorpholin-4-yll)-1H-indazol-s-amme has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have explored its ability to act as an electron transport layer in organic photovoltaic devices, demonstrating improved efficiency under specific conditions.
In conclusion, CAS No 1690827-s-s-s, or s-s-thiomorphone-indazole amine, represents a versatile compound with diverse applications across multiple scientific disciplines. Its chemical structure, synthetic accessibility, and biological activity position it as a valuable tool for advancing both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in future innovations.
1690827-74-7 (6-(thiomorpholin-4-yl)-1H-indazol-5-amine) 関連製品
- 1213111-73-9((1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)
- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)
- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 42925-28-0(3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 14906-59-3(4-Cyanopyridine N-oxide)
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)
- 1260713-38-9(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)




